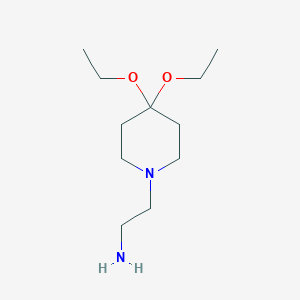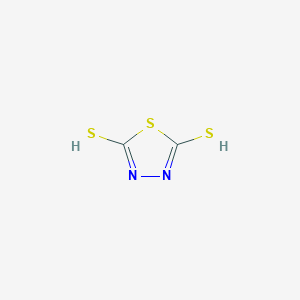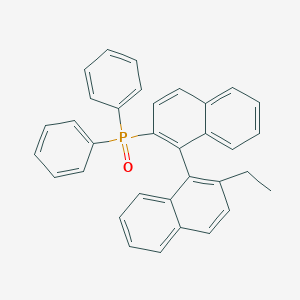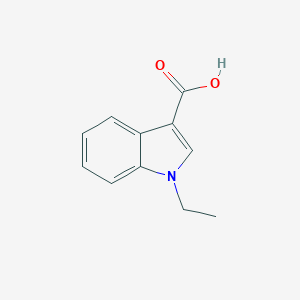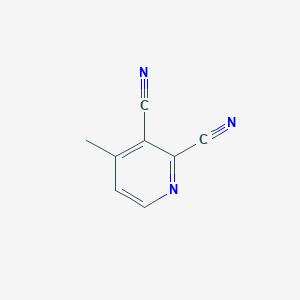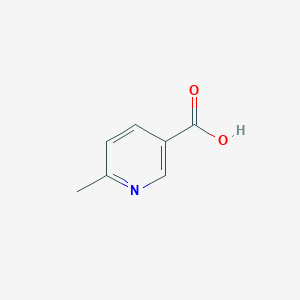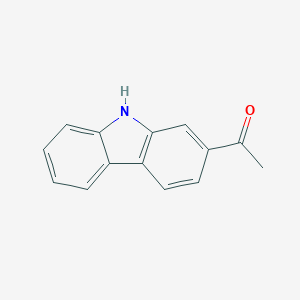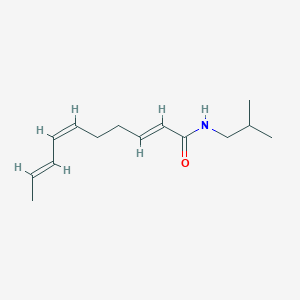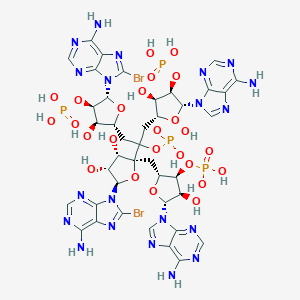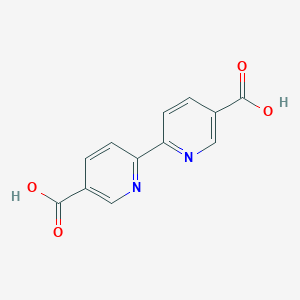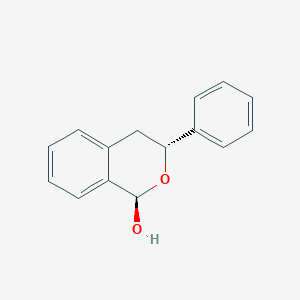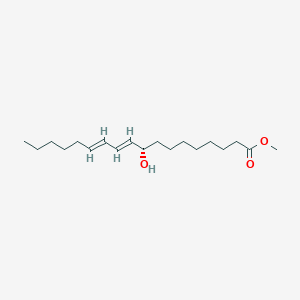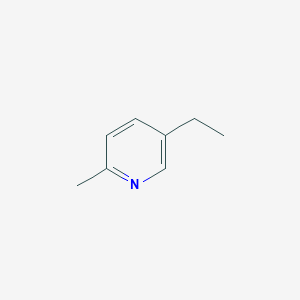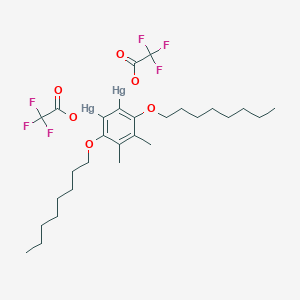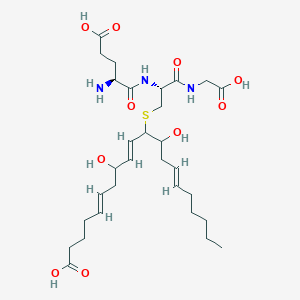
Hepoxillin A3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hepoxillin A3 is a natural product that belongs to the epoxyquinone family. It was first isolated from the marine fungus Trichoderma sp. in 1998. Hepoxillin A3 has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of Hepoxillin A3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Hepoxillin A3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In addition, it has been found to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
生化学的および生理学的効果
Hepoxillin A3 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the production of reactive oxygen species, which can cause cellular damage. Hepoxillin A3 has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
実験室実験の利点と制限
Hepoxillin A3 has several advantages for lab experiments. It is a natural product, which makes it a valuable tool for studying the biological activity of natural compounds. In addition, it has been successfully synthesized in the laboratory, which allows for further research into its potential therapeutic applications. However, there are also limitations to using Hepoxillin A3 in lab experiments. Its complex chemical structure makes it difficult to synthesize, and its potential toxicity must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for research into Hepoxillin A3. One potential area of research is the development of new synthetic methods for producing Hepoxillin A3. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Hepoxillin A3 and its potential toxicity.
合成法
Hepoxillin A3 can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and catalysts to create the final product. Although the synthesis method is complex, it has been successfully achieved in the laboratory, allowing for further research into the potential therapeutic applications of Hepoxillin A3.
科学的研究の応用
Hepoxillin A3 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, Hepoxillin A3 has been found to inhibit the growth of human leukemia cells, making it a promising candidate for cancer treatment. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases.
特性
CAS番号 |
127128-05-6 |
|---|---|
製品名 |
Hepoxillin A3 |
分子式 |
C30H49N3O10S |
分子量 |
643.8 g/mol |
IUPAC名 |
(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1 |
InChIキー |
KIKDKMOYZRBMLH-MLXZFANPSA-N |
異性体SMILES |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
正規SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
配列 |
EXG |
同義語 |
11-glutathionyl hepoxilin A3 11-glutathionyl HxA3 11-glutathionylhepoxilin A3 11-glutathionylhepoxilin A3, 8(S)-isomer 8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



